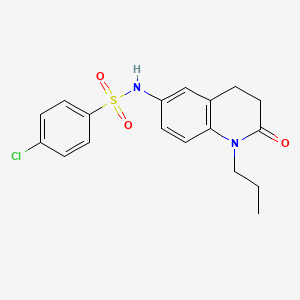
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes a hydroxyl group, an amino group, and a carboxylic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. Amination could involve the use of ammonia or an amine under suitable conditions. Esterification typically requires an alcohol (methanol) and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2beta-Hydroxy-1alpha-aminocyclohexanecarboxylic acid methyl ester: Similar structure but different stereochemistry.
1beta-Hydroxy-2alpha-aminocyclopentanecarboxylic acid methyl ester: Similar functional groups but different ring size.
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid ethyl ester: Similar structure but different ester group.
Uniqueness
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
284684-20-4 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-amino-1-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)8(11)5-3-2-4-6(8)9/h6,11H,2-5,9H2,1H3 |
InChI Key |
NHVXCIGJXDKILT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1N)O |
Canonical SMILES |
COC(=O)C1(CCCCC1N)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2477103.png)

![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2477108.png)
![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2477110.png)


![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)

![2-Methoxy-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2477119.png)
